(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
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Overview
Description
(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, a hydrazinyl group, and an oxobutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the benzothiophene ring. This can be achieved through cyclization reactions involving sulfur-containing precursors. The hydrazinyl group is then introduced through a reaction with hydrazine derivatives, followed by the addition of the oxobutenoic acid moiety under controlled conditions to ensure the correct configuration of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its hydrazinyl group could enable it to form covalent bonds with proteins or nucleic acids, making it a useful tool for probing biological systems.
Medicine
In medicine, (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure might impart desirable properties to the final products, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid exerts its effects likely involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the benzothiophene ring might interact with hydrophobic pockets in proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene rings, such as 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene, share structural similarities but lack the hydrazinyl and oxobutenoic acid groups.
Hydrazine derivatives: Compounds like phenylhydrazine contain the hydrazinyl group but differ in the rest of their structure.
Oxobutenoic acid derivatives: Compounds such as 4-oxobut-2-enoic acid share the oxobutenoic acid moiety but lack the benzothiophene and hydrazinyl groups.
Uniqueness
The uniqueness of (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid lies in its combination of these three distinct functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
(E)-4-[2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)hydrazinyl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-8-2-3-9-10(7-21-11(9)6-8)14(20)16-15-12(17)4-5-13(18)19/h4-5,7-8H,2-3,6H2,1H3,(H,15,17)(H,16,20)(H,18,19)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOASTZSQBHDR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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